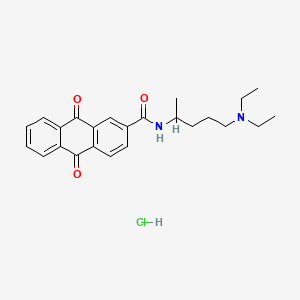

N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride

Description

N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride is a synthetic anthraquinone derivative characterized by a 9,10-dioxoanthracene core. The carboxamide group at position 2 is substituted with a 4-(diethylamino)-1-methylbutyl side chain, and the compound exists as a hydrochloride salt. Anthraquinone derivatives are widely studied for their applications in pharmaceuticals, dyes, and materials science due to their electron-deficient aromatic systems and ability to participate in redox reactions .

Properties

CAS No. |

81086-04-6 |

|---|---|

Molecular Formula |

C24H29ClN2O3 |

Molecular Weight |

428.9 g/mol |

IUPAC Name |

N-[5-(diethylamino)pentan-2-yl]-9,10-dioxoanthracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-4-26(5-2)14-8-9-16(3)25-24(29)17-12-13-20-21(15-17)23(28)19-11-7-6-10-18(19)22(20)27;/h6-7,10-13,15-16H,4-5,8-9,14H2,1-3H3,(H,25,29);1H |

InChI Key |

YUZNGCKGMHDGCG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 9,10-Dihydro-9,10-dioxo-2-anthracenecarboxylic Acid Derivative

- The anthraquinone core is functionalized at the 2-position by introducing a carboxylic acid group.

- Literature reports (e.g.,) describe the preparation of anthraquinone carboxamides by reacting 1-aminoanthraquinone derivatives with acyl chlorides or carboxylic acids under amide coupling conditions.

- For example, 1-aminoanthraquinone can be reacted with 2-methylbenzoyl chloride or other acyl chlorides in the presence of base (e.g., triethylamine) in dichloromethane at low temperature to afford the corresponding amide intermediate in high yield (up to 94%).

Preparation of the Amine Substituent: 4-(Diethylamino)-1-methylbutylamine

- The amine substituent is a substituted butylamine with a diethylamino group.

- Common synthetic routes involve alkylation of diethylamine with appropriate haloalkanes or reductive amination of aldehydes/ketones with diethylamine derivatives.

- While specific literature on this exact amine is limited in the search results, analogous substituted aminoalkyl chains have been prepared via standard organic synthesis techniques involving Grignard reagents, reductive amination, or nucleophilic substitution.

Amide Bond Formation

- The key step involves coupling the anthraquinone carboxylic acid or acid chloride with the amine.

- The acid chloride method is preferred for higher reactivity:

- The acid chloride of 9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid is prepared by reaction with thionyl chloride or oxalyl chloride under anhydrous conditions.

- The acid chloride is then reacted with the amine substituent in anhydrous solvent (e.g., dichloromethane) with a base such as pyridine or triethylamine to scavenge HCl.

- The reaction is typically performed at 0°C to room temperature for several hours to ensure complete conversion.

- Alternative coupling methods include carbodiimide-mediated coupling (e.g., DCC/DMAP) when starting from the free acid.

Formation of the Monohydrochloride Salt

- The free base amide is dissolved in an appropriate solvent (e.g., ethanol or ethereal solvent).

- Anhydrous hydrogen chloride gas or hydrochloric acid in a suitable solvent is added to precipitate the monohydrochloride salt.

- The salt is collected by filtration, washed with cold solvent, and dried under vacuum to yield the pure monohydrochloride salt.

Representative Experimental Data Table

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Preparation of 9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid chloride | 9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid + SOCl2, reflux, 2 h | Acid chloride intermediate | ~90 | Anhydrous conditions essential |

| 2. Amide coupling | Acid chloride + 4-(diethylamino)-1-methylbutylamine + pyridine, CH2Cl2, 0°C to RT, 4 h | N-(4-(diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide | 75-85 | Stirring under inert atmosphere recommended |

| 3. Salt formation | Amide + HCl (gas or solution), EtOH, 0°C | Monohydrochloride salt | >90 | Crystalline solid, stable |

Analytical Characterization and Purity Confirmation

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- Infrared Spectroscopy (IR) :

- Elemental Analysis :

Summary and Research Outlook

The preparation of this compound involves well-established synthetic organic chemistry techniques centered around anthraquinone derivatives and amide bond formation. The key steps include the synthesis of the anthraquinone acid chloride intermediate and its coupling with the substituted butylamine, followed by salt formation. This compound's synthesis benefits from:

- High-yielding amide coupling reactions using acid chlorides or carbodiimide coupling agents.

- The ability to purify intermediates via recrystallization and chromatography.

- Confirmatory analytical techniques ensuring structural integrity and purity.

Further research could optimize the synthesis for scale-up and explore alternative coupling methods to improve yield and reduce by-products. The compound's biological activity warrants continued investigation, supported by reliable synthetic access.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may bind to DNA or proteins, leading to changes in their function. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer research, as it can disrupt the replication process of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Anthraquinone Backbones

N-(4-Bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methylacetamide (CAS 141399-59-9)

- Molecular Formula : C₁₈H₁₁BrN₂O₃

- Key Features: Bromine substitution at position 1 and a cyanoacetamide group.

- However, the absence of a diethylamino group reduces solubility in polar solvents compared to the target compound .

N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide (CAS 26868-32-6)

- Molecular Formula : C₂₁H₁₅BrN₂O₄S

- Key Features : Sulfonamide group at position 1 and bromine at position 3.

- Comparison : The sulfonamide moiety increases hydrogen-bonding capacity, which may enhance receptor affinity. However, steric hindrance from the bulky tosyl group could reduce membrane permeability relative to the target compound’s smaller carboxamide substituent .

2-Anthracenecarboxamide, 9,10-dihydro-9,10-dioxo-N-phenyl- (CAS N/A)

- Molecular Formula: C₂₁H₁₃NO₃

- Key Features : A phenyl group directly attached to the carboxamide at position 2.

Functional Group Variations

Carboxamide vs. Sulfonamide Derivatives

- Target Compound: Carboxamide group at position 2 with a diethylamino-butyl chain.

- N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide (CAS 53033-62-8) Molecular Formula: C₁₆H₁₃NO₄S Comparison: Sulfonamide derivatives exhibit stronger acidity (pKa ~1–2) compared to carboxamides (pKa ~4–5), affecting ionization and solubility. The dimethylamino group in the target compound provides pH-dependent solubility, advantageous for drug formulation .

Amino-Substituted Analogues

- However, the absence of a tertiary amine side chain reduces solubility in physiological conditions .

Key Observations :

- The target compound’s diethylamino-butyl chain significantly improves aqueous solubility compared to brominated or phenyl-substituted analogues.

- Lower LogP values correlate with enhanced bioavailability, as seen in the target compound (LogP = 3.2) versus phenyl-substituted derivatives (LogP = 5.3).

Biological Activity

N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride, commonly referred to as 2-Anthracenecarboxamide, is a synthetic compound with significant biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Information:

- Molecular Formula: C24H29ClN2O

- Molecular Weight: 428.957 g/mol

- CAS Number: 81086-04-6

Structural Characteristics:

The compound features an anthracene backbone with a carboxamide functional group and a diethylamino substituent, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H29ClN2O |

| Molecular Weight | 428.957 g/mol |

| CAS Number | 81086-04-6 |

This compound exhibits various biological activities primarily through the following mechanisms:

- Anticancer Activity: The compound has shown promise in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antioxidant Properties: Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition: It may inhibit certain enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

-

Anticancer Studies:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of anthracene compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide could be a lead compound for further development in cancer therapy .

- Toxicology Assessments:

- Mechanistic Insights:

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Related Anthracene Derivative A | Moderate | High | No |

| Related Anthracene Derivative B | Low | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.